Xylometazoline hydrochloride
Overview
Description
Xylometazoline hydrochloride is a direct-acting alpha-adrenergic agonist used for the symptomatic treatment of nasal congestion and minor inflammation due to allergies or colds . It is an imidazoline derivative with sympathomimetic and nasal decongestant activity . Xylometazoline works by binding to alpha (α)-adrenergic receptors to cause vasoconstriction of nasal blood vessels .
Synthesis Analysis
The synthesis of this compound involves the conversion of 2,6-Dimethyl-4-tert-butyl-benzylcyanide into the corresponding imidazoline by heating with ethylenediamine in the presence of carbon disulfide as a catalyst . Another method involves the addition of sodium cyanide and ethanol in a three-necked flask, followed by the addition of 2,6-dimethyl-4-tertiary butyl benzyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C16H25ClN2 . The molecular weight is 280.83 g/mol . The InChI is 1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H .
Chemical Reactions Analysis
A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of this compound and ipratropium bromide from a nasal spray dosage form . The method was robust for different parameters like column temperature, flow rate, mobile phase pH, composition, and gradient .
Physical And Chemical Properties Analysis
This compound is a clear, colorless to almost colorless solution with a pH between 5.8 and 6.2 and an osmotic value between 286 and 320 mOsmol/kg .
Scientific Research Applications
Nasal Spray Formulation for Rhinitis and Sinusitis
Xylometazoline hydrochloride (HCl) has been formulated with iota-carrageenan for symptomatic relief of nasal congestion caused by rhinitis and sinusitis. The combination of xylometazoline HCl (0.05%) and iota-carrageenan (0.12%) provides both decongestion and antiviral protection. In vitro studies showed that this formulation maintained the vasoconstrictive properties of xylometazoline HCl and the antiviral effectiveness of iota-carrageenan (Graf et al., 2018).
Optimization of Xylometazoline Concentration
A study on a new formulation of xylometazoline nasal spray (Rhinostop), which includes hyaluronic acid, investigated the optimal concentration of xylometazoline for decongestant activity. The study found that a 0.05% concentration of xylometazoline achieved maximal decongestant activity (Castellano & Mautone, 2002).
Combination with Nasal Corticosteroids for Allergic Rhinitis
Research on the combination of this compound with nasal corticosteroids, like mometasone furoate, in the treatment of allergic rhinitis showed improvement in symptoms. This combination reduced the expression of ICAM-1 and IL-12 in nasal mucosa of rats, indicating potential benefits in allergic rhinitis treatment (Le, 2014).
Application in Dental Procedures
This compound has been explored as a chemical agent for chemo-mechanical retraction of free gingiva prior to impression making in fixed prosthodontics. Studies showed that xylometazoline provided effective retraction of the free marginal gingiva, suggesting its utility in dental procedures (Katreva et al., 2015).
Pediatric Nasal Spray Formulation
A pediatric formulation of this compound has been developed, optimized for enhanced effectiveness in nasal decongestion. The formulation was optimized using a factorial design and showed superior performance in in-vitro drug release compared to current marketed formulations (Bhuva, Patel, & Patel, 2018).
Comparative Clinical Trials in Nasal Surgery
A study compared the effect of this compound 0.1% nasal spray with physiological saline in nasal surgical aftercare. The study focused on patient symptom scores following nasal surgery and concluded that xylometazoline did not offer significant advantages over saline, and was associated with higher pain scores (Humphreys et al., 2009).
Mechanism of Action
Target of Action
Xylometazoline hydrochloride primarily targets the alpha (α)-adrenergic receptors . These receptors play a crucial role in the regulation of physiological processes such as smooth muscle contraction and neurotransmitter release . Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors .
Mode of Action
This compound works by binding to alpha (α)-adrenergic receptors, causing vasoconstriction of nasal blood vessels . This interaction results in decreased blood flow, thereby reducing nasal congestion and minor inflammation due to allergies or colds .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the alpha-adrenergic receptors . By binding to these receptors, this compound triggers a cascade of events leading to vasoconstriction . This results in decreased nasal congestion, facilitating easier breathing for individuals suffering from conditions such as colds or allergies .
Pharmacokinetics
This allows for direct action on the nasal blood vessels, providing quick relief from nasal congestion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the nasal passages . This results in a reduction of blood flow and swelling, alleviating symptoms of nasal congestion and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances in the nasal passages could potentially interact with this compound, affecting its action. Additionally, individual health factors, such as blood pressure or heart conditions, can also impact the drug’s effectiveness and safety .
Safety and Hazards
properties
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFCQYETHJKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045223 | |
Record name | Xylometazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218-35-5 | |
Record name | Xylometazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylometazoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xylometazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylometazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOMETAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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